Fluorescent Brightener 251
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorescent Brightener 251, also known as an optical brightener dye, is a chemical compound with the molecular formula C36H32N12Na4O14S4 and a molecular weight of 1076.93 g/mol . It is primarily used to enhance the brightness and whiteness of materials by absorbing ultraviolet light and re-emitting it as visible blue-violet light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluorescent Brightener 251 involves the reaction of specific organic compounds under controlled conditions. One common method includes the reaction of 2,4,6-trichloro-1,3,5-triazine with various organic amines . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product . The compound is then purified and formulated for various applications.
Chemical Reactions Analysis
Types of Reactions
Fluorescent Brightener 251 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can alter the chemical structure of this compound, affecting its optical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions can yield a variety of substituted derivatives .
Scientific Research Applications
Fluorescent Brightener 251 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Fluorescent Brightener 251 involves the absorption of ultraviolet light and the subsequent emission of visible blue-violet light. The molecular targets and pathways involved in this process include the excitation of electrons to higher energy states and their relaxation back to the ground state, accompanied by the emission of light .
Comparison with Similar Compounds
Similar Compounds
Fluorescent Brightener 251 is part of a broader class of optical brighteners, which include compounds such as:
- Fluorescent Brightener 28
- Fluorescent Brightener 71
- Fluorescent Brightener 220
Uniqueness
Compared to other similar compounds, this compound is unique due to its specific molecular structure, which provides distinct optical properties. It has a high molar extinction coefficient and strong fluorescence intensity, making it particularly effective in applications requiring high brightness and whiteness .
Properties
Molecular Formula |
C36H32N12Na4O14S4 |
---|---|
Molecular Weight |
1076.9 g/mol |
IUPAC Name |
tetrasodium;5-[[4-(2-hydroxyethylamino)-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-(2-hydroxyethylamino)-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C36H36N12O14S4.4Na/c49-15-13-37-31-43-33(39-23-3-1-5-27(17-23)63(51,52)53)47-35(45-31)41-25-11-9-21(29(19-25)65(57,58)59)7-8-22-10-12-26(20-30(22)66(60,61)62)42-36-46-32(38-14-16-50)44-34(48-36)40-24-4-2-6-28(18-24)64(54,55)56;;;;/h1-12,17-20,49-50H,13-16H2,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H3,37,39,41,43,45,47)(H3,38,40,42,44,46,48);;;;/q;4*+1/p-4/b8-7+;;;; |
InChI Key |
HECFMGCMMKUMIN-YZNHWISSSA-J |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.